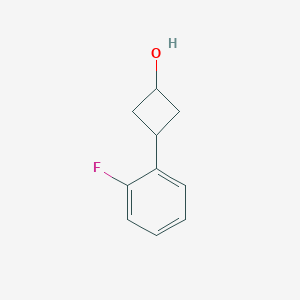
3-(2-Fluorophenyl)cyclobutan-1-ol
描述
3-(2-Fluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Fluorophenyl)cyclobutan-1-ol is a cyclobutane derivative notable for its unique structural features, including a four-membered carbon ring and a hydroxyl group attached to one of the carbons. The presence of a fluorophenyl group significantly enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHF
- Molecular Weight : Approximately 166.19 g/mol
- Structure : The compound consists of a cyclobutane ring with a hydroxyl (-OH) group and a 2-fluorophenyl substituent, which contributes to its lipophilicity and potential biological interactions.
The biological activity of this compound is influenced by its structural characteristics. The hydroxyl group and the electronegative fluorine atom enhance its binding affinity to various biological targets, such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific molecular pathways, potentially influencing biological responses such as antimicrobial, anti-inflammatory, and analgesic effects.
Binding Affinity and Interaction Studies
Research indicates that compounds with similar structures to this compound often exhibit significant binding affinities to various biomolecules. Interaction studies typically employ techniques such as:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters.
These studies help elucidate the mechanism of action and potential therapeutic effects of the compound.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and potential biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |
|---|---|---|---|
| 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol | CHClN | Contains dichlorophenyl substituent | Antimicrobial, anti-inflammatory |
| 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | CHClF | Key building block in synthesis | Intermediate for drug development |
| 3-(Aminomethyl)-3-phenylcyclobutan-1-ol | CHN | Lacks halogen substitution | Varies in biological activity |
Future Research Directions
Further research is necessary to fully understand the biological activity of this compound. Suggested areas for future study include:
- In Vivo Studies : To evaluate pharmacokinetics, safety profiles, and therapeutic indices.
- Structure-Activity Relationship (SAR) : To explore how modifications to the structure affect biological activity.
- Mechanistic Studies : To identify specific molecular pathways influenced by the compound.
属性
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUJYIIQIRAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807901-60-5 | |
| Record name | (1s,3s)-3-(2-fluorophenyl)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















